molecular formula C9H9F4N B2873292 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine CAS No. 1098068-92-8

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine

Cat. No.: B2873292
CAS No.: 1098068-92-8
M. Wt: 207.172
InChI Key: FYARORXHFRMUIC-UHFFFAOYSA-N
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Description

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound with the molecular formula C9H9F4N It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

The synthesis of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-(trifluoromethyl)benzaldehyde and ethanamine.

    Synthetic Route: One common method involves the reductive amination of 4-fluoro-3-(trifluoromethyl)benzaldehyde with ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing and stirring.

Scientific Research Applications

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of agrochemicals, materials science, and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Depending on its structure, it can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine can be compared with other similar compounds:

    Similar Compounds: Examples include 1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol, 4-(trifluoromethyl)phenethylamine, and 4-(trifluoromethyl)phenylacetonitrile.

    Uniqueness: The presence of both fluoro and trifluoromethyl groups in the same molecule imparts unique electronic and steric properties, making it distinct from other compounds with only one of these groups.

    Comparison: Compared to similar compounds, this compound may exhibit different reactivity, stability, and biological activity due to its specific structural features.

Properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-5H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYARORXHFRMUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)F)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098068-92-8
Record name 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine
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